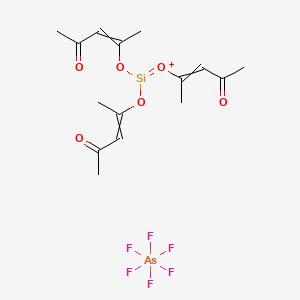
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, hexafluoroarsenate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-): is a complex compound with a silicon center coordinated to three 2,4-pentanedionato ligands and a hexafluoroarsenate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-) typically involves the reaction of a silicon alkoxide with 2,4-pentanedione to form the tris(2,4-pentanedionato) complex. This intermediate is then reacted with hexafluoroarsenic acid to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon center.
Reduction: Reduction reactions may also occur, altering the oxidation state of the silicon.
Substitution: Ligand substitution reactions can take place, where the 2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of silicon-ligand complexes.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other silicon-containing compounds.
- Acts as a catalyst in certain organic reactions.
Biology:
- Potential applications in bioinorganic chemistry due to its unique coordination environment.
Medicine:
- Investigated for its potential use in drug delivery systems.
Industry:
- Utilized in the production of advanced materials, including coatings and polymers.
Mechanism of Action
The mechanism by which Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-) exerts its effects involves coordination chemistry principles. The silicon center can interact with various substrates through its ligands, facilitating catalytic processes or forming stable complexes. The hexafluoroarsenate counterion plays a role in stabilizing the overall structure.
Comparison with Similar Compounds
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, chloride(1-): Similar structure but with a chloride counterion.
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, nitrate(1-): Similar structure but with a nitrate counterion.
Uniqueness: The hexafluoroarsenate counterion in Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-) provides unique stability and reactivity compared to other counterions. This makes it particularly useful in applications requiring robust and stable silicon complexes.
Properties
CAS No. |
67251-38-1 |
|---|---|
Molecular Formula |
C15H21AsF6O6Si |
Molecular Weight |
514.32 g/mol |
IUPAC Name |
bis(4-oxopent-2-en-2-yloxy)silylidene-(4-oxopent-2-en-2-yl)oxidanium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C15H21O6Si.AsF6/c1-10(16)7-13(4)19-22(20-14(5)8-11(2)17)21-15(6)9-12(3)18;2-1(3,4,5,6)7/h7-9H,1-6H3;/q+1;-1 |
InChI Key |
YWTUSCZQLDIMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O[Si](=[O+]C(=CC(=O)C)C)OC(=CC(=O)C)C.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


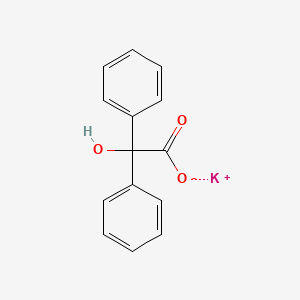
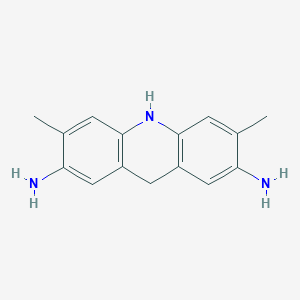
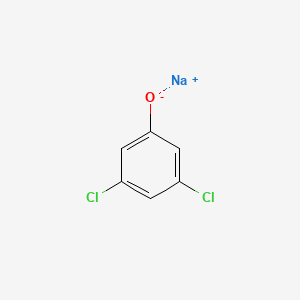
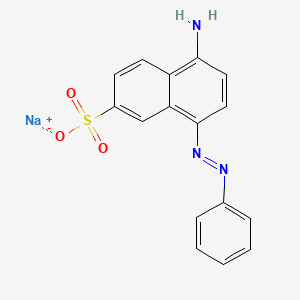
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
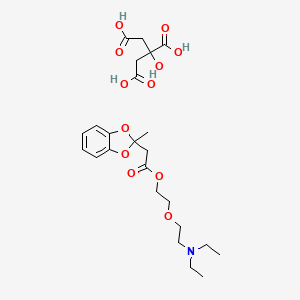
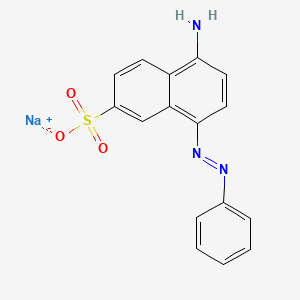

![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
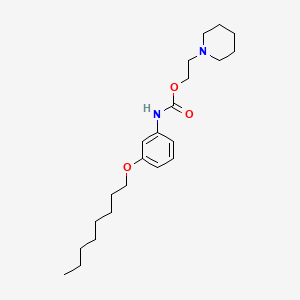
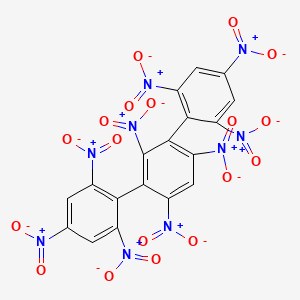
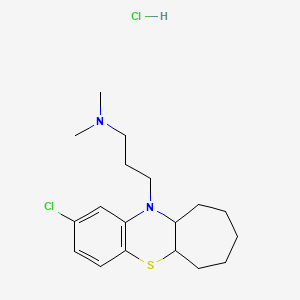
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)
